4-Methyl-3-methylsulfanyl-5-[3-[[3-(trifluoromethyl)phenyl]methoxy]thiophen-2-yl]-1,2,4-triazole
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Overview
Description
4-Methyl-3-methylsulfanyl-5-[3-[[3-(trifluoromethyl)phenyl]methoxy]thiophen-2-yl]-1,2,4-triazole is a synthetic compound that falls under the category of triazoles, known for their diverse applications in various fields including pharmaceuticals, agriculture, and materials science. Its structure comprises a triazole ring, a thiophene ring, and a trifluoromethyl-substituted phenyl group, making it a compound of interest for various chemical reactions and applications.
Mechanism of Action
Target of Action
The compound “4-Methyl-3-methylsulfanyl-5-[3-[[3-(trifluoromethyl)phenyl]methoxy]thiophen-2-yl]-1,2,4-triazole” is a triazole derivative. Triazole derivatives are known to have a wide range of biological activities and can interact with various biological targets. The specific target of this compound would depend on its exact structure and functional groups .
Mode of Action
The mode of action of triazole derivatives can vary greatly depending on their structure and the target they interact with. Generally, they can act by binding to a specific site on a target protein, thereby modulating its activity .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific target and mode of action. Triazole derivatives can potentially affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on its specific chemical structure. Factors such as its size, polarity, and functional groups would influence its bioavailability and pharmacokinetics .
Result of Action
The molecular and cellular effects of this compound would depend on its specific target and mode of action. Depending on these factors, it could potentially have a wide range of effects at the molecular and cellular level .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Its chemical structure would determine how it interacts with its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-methylsulfanyl-5-[3-[[3-(trifluoromethyl)phenyl]methoxy]thiophen-2-yl]-1,2,4-triazole typically involves multiple steps:
Formation of the Triazole Ring: Starting with the necessary precursor molecules, the triazole ring is formed through a cyclization reaction under controlled conditions using catalysts or reagents specific to triazole formation.
Substitution on Thiophene Ring: Introduction of the 3-(trifluoromethyl)phenyl group onto the thiophene ring is done via electrophilic aromatic substitution, involving conditions like strong acids or bases to facilitate the reaction.
Methylation: Methyl groups are introduced using reagents like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate, to complete the synthesis.
Industrial Production Methods: The industrial production of this compound follows a similar pathway but is optimized for scale. This involves:
Batch or Continuous Processing: Depending on the scale, reactors are chosen to handle either batch processes for small scale or continuous processing for large-scale production.
Purification Steps: Utilizing techniques such as crystallization, filtration, and distillation to ensure the purity of the final product.
Quality Control: Implementing stringent quality control measures to ensure the compound meets the required specifications for its intended use.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-methylsulfanyl-5-[3-[[3-(trifluoromethyl)phenyl]methoxy]thiophen-2-yl]-1,2,4-triazole undergoes various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions are common, where substituents on the phenyl or thiophene rings can be replaced.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases and Acids: Potassium carbonate, sulfuric acid
Catalysts: Palladium on carbon, copper sulfate
Major Products Formed: The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction can result in corresponding alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds.
Biology and Medicine: The pharmacological potential of this compound is significant due to its unique structure. It is explored for its activity against various biological targets, including enzymes and receptors, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its thermal stability and chemical resistance.
Comparison with Similar Compounds
Similar Compounds:
4-Methyl-3-methylsulfanyl-1,2,4-triazole: Lacks the thiophene and trifluoromethylphenyl groups, making it less complex but also less versatile.
3-Methylsulfanyl-5-phenyl-1,2,4-triazole: Contains the phenyl group without the trifluoromethyl substitution, resulting in different reactivity and applications.
Uniqueness: The unique combination of functional groups in 4-Methyl-3-methylsulfanyl-5-[3-[[3-(trifluoromethyl)phenyl]methoxy]thiophen-2-yl]-1,2,4-triazole sets it apart from its analogs, offering enhanced reactivity and a broader spectrum of applications in various fields.
There you have it—a thorough dive into the fascinating world of this compound. Quite the mouthful, but absolutely captivating.
Properties
IUPAC Name |
4-methyl-3-methylsulfanyl-5-[3-[[3-(trifluoromethyl)phenyl]methoxy]thiophen-2-yl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3OS2/c1-22-14(20-21-15(22)24-2)13-12(6-7-25-13)23-9-10-4-3-5-11(8-10)16(17,18)19/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMDFZSYLBTEOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SC)C2=C(C=CS2)OCC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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